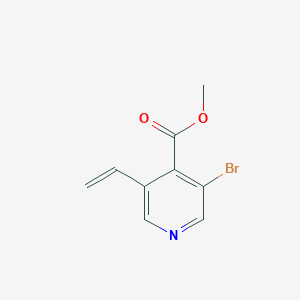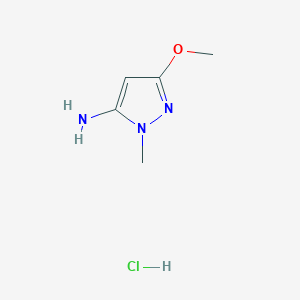
Methyl 3-bromo-5-ethenylpyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine carboxylates involves intricate steps including reactions with different reagents to achieve the desired substitutions and structural configurations. For instance, an efficient synthesis method described for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps such as reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by bromination and alkaline hydrolysis to produce the target compound with an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography and NMR, play a crucial role in determining the molecular configuration of synthesized compounds. The crystal structure of a related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, provides insights into the arrangement of atoms within the molecule, showcasing the importance of such analyses in confirming molecular structures (Wang & Dong, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyridine carboxylates include a wide range of transformations. For example, reactions with 2-aminopyridines lead to the formation of compounds like methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates, illustrating the compound's reactivity and potential for creating heterocyclic structures (Imafuku, Miyashita, & Kikuchi, 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in different chemical environments. These properties are typically determined through experimental methods such as melting point analysis and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for employing these compounds in synthesis. For example, the bromination of methyl groups in related compounds showcases the reactivity of such positions and the potential for further functionalization (Roy, B, & Batra, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemical Compounds : Methyl 3-bromo-5-ethenylpyridine-4-carboxylate is used in the efficient synthesis of complex chemical compounds, such as dopamine and serotonin receptors antagonists. An example is its role in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent antagonist for dopamine D2 and D3 and serotonin-3 receptors (Hirokawa et al., 2000).
Preparation of Tridentate Ligands : This chemical is utilized in the synthesis of tridentate ligands, which are vital for complexation with lanthanide(III) cations. The process involves functionalization at specific positions of the compound (Charbonnière et al., 2001).
Bromination Studies in Organic Chemistry : Research into the bromination of methyl groups in similar compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, sheds light on the broader utility of bromination reactions in synthetic organic chemistry (Roy et al., 2004).
Palladium-Catalyzed Arylations : Studies demonstrate the use of similar brominated compounds in palladium-catalyzed direct heteroarylations, which are crucial for the synthesis of biheteroaryl compounds. This process highlights the importance of methyl 3-bromo-5-ethenylpyridine-4-carboxylate in facilitating such chemical reactions (Fu et al., 2012).
Electrocatalytic Carboxylation : The compound is involved in the electrocatalytic carboxylation of similar pyridine derivatives, signifying its potential in carbon dioxide utilization and conversion processes (Feng et al., 2010).
Synthesis of Thiopyrano-Compounds : It is also used in the synthesis of thiopyrano-compounds, showcasing its role in the preparation of diverse heterocyclic chemical structures (Scrowston & Shaw, 1976).
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-ethenylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOSCZWEHVVWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-ethenylpyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)


![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)
![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)



